Unveiling N-Boc-SBP-0636457-O-C3-COOH: A Core Component for Targeted Protein Degradation
Unveiling N-Boc-SBP-0636457-O-C3-COOH: A Core Component for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-SBP-0636457-O-C3-COOH is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. It serves as a precursor, specifically an E3 ligase ligand-linker conjugate, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the Inhibitor of Apoptosis Protein (IAP) E3 ligase, connected to a three-carbon carboxylic acid linker. The N-Boc protecting group safeguards the amine functionality during chemical synthesis. This guide delves into the technical specifics of N-Boc-SBP-0636457-O-C3-COOH, its application in the development of IAP-recruiting PROTACs for the degradation of the anti-apoptotic protein Bcl-xL, and the associated experimental methodologies.
Chemical Identity and Properties
N-Boc-SBP-0636457-O-C3-COOH is a key building block for PROTAC synthesis. Its structure is designed for straightforward conjugation to a target protein ligand.
| Property | Value | Source |
| Molecular Formula | C34H50N4O9 | [1] |
| Molecular Weight | 658.8 g/mol | [1] |
| IUPAC Name | 4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][2][3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid | [1] |
| Synonyms | HY-131190, CS-0130236 | [1] |
| Function | E3 Ligase Ligand-Linker Conjugate | [2][3][4] |
Role in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. N-Boc-SBP-0636457-O-C3-COOH provides the IAP E3 ligase-binding motif and the linker for the construction of such PROTACs.
The primary application of this compound is in the creation of PROTACs targeting the anti-apoptotic protein Bcl-xL.[2][3][4] Overexpression of Bcl-xL is a hallmark of many cancers, contributing to tumor survival and resistance to therapy. By inducing the degradation of Bcl-xL, these PROTACs can trigger apoptosis in cancer cells. The recruitment of the IAP E3 ligase is a strategic choice to overcome potential resistance mechanisms associated with more commonly used E3 ligases like VHL and CRBN.
Signaling Pathway of IAP-Recruiting Bcl-xL PROTACs
The mechanism of action for a PROTAC synthesized from N-Boc-SBP-0636457-O-C3-COOH involves the formation of a ternary complex between the PROTAC, the target protein (Bcl-xL), and the IAP E3 ligase. This proximity induces the ubiquitination of Bcl-xL, marking it for degradation by the proteasome.
Caption: Mechanism of IAP-recruiting PROTAC-mediated Bcl-xL degradation.
Quantitative Data
The efficacy of PROTACs derived from IAP-binding ligands is quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their cytotoxic effect on cancer cells (IC50). The following table summarizes representative data for an IAP-recruiting Bcl-xL PROTAC, referred to as Compound 8a in the referenced literature.
| Parameter | Cell Line | Value | Reference |
| DC50 (Bcl-xL Degradation) | MyLa 1929 | Not explicitly stated in abstract | [5][6] |
| Dmax (Bcl-xL Degradation) | MyLa 1929 | >90% (inferred) | [6] |
| IC50 (Cell Viability) | MyLa 1929 | Potent (comparable to ABT-263) | [5][6] |
| Platelet Toxicity | Human Platelets | Significantly reduced vs. ABT-263 | [5][6] |
Experimental Protocols
The synthesis and evaluation of PROTACs derived from N-Boc-SBP-0636457-O-C3-COOH involve several key experimental procedures.
Synthesis of an IAP-Recruiting Bcl-xL PROTAC
The synthesis involves the deprotection of the N-Boc group on N-Boc-SBP-0636457-O-C3-COOH, followed by amide coupling with a ligand for the target protein, Bcl-xL (e.g., a derivative of ABT-263).
Caption: General workflow for the synthesis of an IAP-recruiting Bcl-xL PROTAC.
Western Blot Analysis for Bcl-xL Degradation
This is a fundamental technique to visualize and quantify the reduction in Bcl-xL protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Culture cancer cell lines (e.g., MyLa 1929) to an appropriate confluency. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Bcl-xL. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of Bcl-xL degradation relative to the loading control.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, the parent Bcl-xL inhibitor (e.g., ABT-263), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
N-Boc-SBP-0636457-O-C3-COOH is a valuable chemical tool for the development of IAP-recruiting PROTACs. Its application in creating degraders of the anti-apoptotic protein Bcl-xL offers a promising therapeutic strategy for various cancers. The ability to recruit an alternative E3 ligase like IAP expands the toolkit for targeted protein degradation, potentially overcoming resistance and reducing off-target toxicities. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these novel therapeutic agents.
References
- 1. MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53 – ScienceOpen [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IAP-recruiting BCL-XL PROTACs as potent degraders across multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of IAP-Recruiting BCL-XL PROTACs as Potent Degraders across Multiple Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
